Cas no 1417405-44-7 ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid)
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1417405-44-7x500.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
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- インチ: 1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1
- InChIKey: ZYYOMSWEXQYKOD-KZLJYQGOSA-N
- ほほえんだ: O1C[C@H](C(O)=O)[C@]2([H])CCO[C@]12[H]
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM534216-1g |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid |
1417405-44-7 | 95%+ | 1g |
$3088 | 2023-02-02 |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acidに関する追加情報
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic Acid
The compound (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid, with the CAS number 1417405-44-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and its potential applications in drug discovery and development.
The structure of Hexahydrofuro[2,3-b]furan is characterized by a fused bicyclic system consisting of a furan ring and a six-membered ring. The stereochemistry at the 3R, 3aS, and 6aR positions plays a crucial role in determining the compound's physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and efficacy.
One of the most recent advancements in the study of this compound involves its synthesis and characterization. Researchers have developed novel synthetic routes that allow for the efficient construction of the bicyclic framework with high stereoselectivity. These methods often involve catalytic asymmetric induction techniques, which are pivotal in producing enantiomerically pure compounds—a critical requirement for modern pharmaceuticals.
In terms of chemical properties, Hexahydrofuro[2,3-b]furan exhibits remarkable stability under physiological conditions, making it an attractive candidate for drug delivery systems. Its carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, which can enhance its solubility and bioavailability.
The biological activity of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. For instance, it has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
Moreover, Hexahydrofuro[2,3-b]furan has been investigated for its potential role in neuroprotection. Emerging research suggests that it may exert neuroprotective effects by mitigating oxidative stress and reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding interactions with key therapeutic targets, providing insights into its mechanism of action.
In conclusion, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid represents a significant advancement in organic chemistry with promising therapeutic applications. As research continues to unravel its full potential, this compound stands at the forefront of innovative drug discovery efforts.
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